1-(2,4-Difluoro-5-methoxyphenyl)ethan-1-one
Description
1-(2,4-Difluoro-5-methoxyphenyl)ethan-1-one is a substituted acetophenone derivative characterized by a 2,4-difluoro and 5-methoxy substituent pattern on the aromatic ring. Its molecular formula is C₉H₇F₂O₂, with a molar mass of 185.07 g/mol. The compound’s structure combines electron-withdrawing fluorine atoms and an electron-donating methoxy group, creating unique electronic and steric properties.
Properties
Molecular Formula |
C9H8F2O2 |
|---|---|
Molecular Weight |
186.15 g/mol |
IUPAC Name |
1-(2,4-difluoro-5-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H8F2O2/c1-5(12)6-3-9(13-2)8(11)4-7(6)10/h3-4H,1-2H3 |
InChI Key |
JBSGMQGUOCYPQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1F)F)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(2,4-Difluoro-5-methoxyphenyl)ethan-1-one typically involves the reaction of 2,4-difluoro-5-methoxybenzaldehyde with an appropriate reagent to introduce the ethanone group. One common method involves the use of acetyl chloride in the presence of a base such as pyridine . The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(2,4-Difluoro-5-methoxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms and methoxy group on the phenyl ring can undergo nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Scientific Research Applications
1-(2,4-Difluoro-5-methoxyphenyl)ethan-1-one is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions. Its fluorinated structure makes it a valuable tool for probing biological systems.
Medicine: Research into potential pharmaceutical applications includes the development of new drugs with improved efficacy and reduced side effects. The compound’s ability to interact with specific molecular targets makes it a candidate for drug discovery.
Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(2,4-Difluoro-5-methoxyphenyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity, allowing it to modulate biological pathways effectively. The methoxy group further contributes to its chemical stability and reactivity, making it a versatile compound for various applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare 1-(2,4-Difluoro-5-methoxyphenyl)ethan-1-one with key analogs, focusing on structural features, physicochemical properties, and biological activities:
Table 1: Structural and Functional Comparison of Substituted Acetophenones
Structural and Electronic Effects
- Fluorine Substitution: Fluorine atoms at the 2- and 4-positions (target compound) increase electronegativity and metabolic stability compared to non-fluorinated analogs. This contrasts with 1-(3,5-Difluoro-2-hydroxyphenyl)ethan-1-one, where fluorine at 3,5-positions and a hydroxyl group at 2- enhance acidity .
- Methoxy vs. Hydroxy Groups : The 5-methoxy group in the target compound improves lipophilicity and steric hindrance compared to 1-(2-Hydroxy-5-methoxyphenyl)ethan-1-one, which has both hydroxyl and methoxy groups .
- Ethoxy Substitution : 1-(2-Ethoxy-5-fluorophenyl)ethan-1-one demonstrates how larger alkoxy groups (ethoxy) influence solubility and bioavailability .
Research Findings and Implications
- Electronic Effects : The 2,4-difluoro-5-methoxy substitution pattern creates a polarized aromatic ring, enhancing reactivity in electrophilic substitutions. This is critical for designing drug candidates with improved target binding.
Biological Activity
1-(2,4-Difluoro-5-methoxyphenyl)ethan-1-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including anticancer, antimicrobial, and neuroprotective effects, supported by diverse research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C10H10F2O2
- Molecular Weight : 202.18 g/mol
The presence of difluoromethyl and methoxy groups in the phenyl ring contributes to its unique biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 1-(2,4-Difluoro-5-methoxyphenyl)ethan-1-one. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Assays
A study evaluated the compound's effectiveness against human cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The results indicated:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Induction of apoptosis through mitochondrial pathways |
| A549 | 15.0 | Inhibition of cell proliferation via cell cycle arrest |
The compound showed a dose-dependent response, suggesting its potential as a chemotherapeutic agent.
Antimicrobial Activity
The antimicrobial properties of 1-(2,4-Difluoro-5-methoxyphenyl)ethan-1-one were investigated against various bacterial strains.
Antibacterial Efficacy
In a comparative study, the compound was tested against Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The results indicated that the compound exhibited moderate antibacterial activity, particularly against Staphylococcus aureus.
Neuroprotective Effects
Research has also explored the neuroprotective effects of this compound in models of neurodegenerative diseases.
Mechanism of Neuroprotection
In vitro studies involving neuronal cell cultures exposed to oxidative stress revealed that 1-(2,4-Difluoro-5-methoxyphenyl)ethan-1-one significantly reduced cell death. The proposed mechanisms include:
- Reduction of Reactive Oxygen Species (ROS) : The compound decreased ROS levels by up to 40%.
- Upregulation of Antioxidant Enzymes : Enhanced expression of superoxide dismutase (SOD) and catalase was observed.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications in the phenyl ring have been shown to influence its potency.
Key Findings
- Fluorine Substitution : The presence of fluorine atoms enhances lipophilicity, improving cellular uptake.
- Methoxy Group : The methoxy group contributes to increased stability and bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
